molecular formula C6H8F3NO B14038604 (R)-6-(Trifluoromethyl)piperidin-2-one

(R)-6-(Trifluoromethyl)piperidin-2-one

Cat. No.: B14038604
M. Wt: 167.13 g/mol
InChI Key: DIJXEGUOBRBICZ-SCSAIBSYSA-N
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Description

®-6-(Trifluoromethyl)piperidin-2-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-(Trifluoromethyl)piperidin-2-one typically involves the introduction of a trifluoromethyl group into the piperidin-2-one structure. One common method includes the reaction of piperidin-2-one with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of ®-6-(Trifluoromethyl)piperidin-2-one may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: ®-6-(Trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

®-6-(Trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-6-(Trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)piperidin-2-one
  • (3S)-3-(Trifluoromethyl)piperidin-2-one
  • 1-(4-(Trifluoromethyl)benzyl)piperidin-4-one

Comparison: ®-6-(Trifluoromethyl)piperidin-2-one is unique due to its specific structural configuration and the position of the trifluoromethyl group. This uniqueness can influence its reactivity and interaction with other molecules, distinguishing it from similar compounds .

Properties

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

IUPAC Name

(6R)-6-(trifluoromethyl)piperidin-2-one

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h4H,1-3H2,(H,10,11)/t4-/m1/s1

InChI Key

DIJXEGUOBRBICZ-SCSAIBSYSA-N

Isomeric SMILES

C1C[C@@H](NC(=O)C1)C(F)(F)F

Canonical SMILES

C1CC(NC(=O)C1)C(F)(F)F

Origin of Product

United States

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